molecular formula C12H17NO3 B8287255 Benzyl isopropoxy(methyl)carbamate

Benzyl isopropoxy(methyl)carbamate

Cat. No.: B8287255
M. Wt: 223.27 g/mol
InChI Key: QEDUZTVFVIWBIA-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Chemistry and its Relevance in Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group: a carbonyl group flanked by an ether linkage and an amine. wikipedia.org Formally esters of carbamic acid (NH₂COOH), their general structure is R₂NC(O)OR'. wikipedia.org This "amide-ester" hybrid structure imparts a unique profile of chemical reactivity and stability. nih.govacs.org The delocalization of the nitrogen lone pair electrons into the carbonyl group results in a resonance stabilization that makes the carbamate moiety generally stable, a feature extensively exploited in organic synthesis. nih.govacs.org

The most significant role of carbamates in synthetic chemistry is as protecting groups for amines. nih.govmasterorganicchemistry.com The introduction of a carbamate moiety onto a primary or secondary amine masks its nucleophilic and basic character, allowing other chemical transformations to be carried out on the molecule without interference from the amine group. wikipedia.org The stability of the carbamate group towards a range of reaction conditions, including basic and mildly acidic environments, makes it a robust and reliable protecting group. ijacskros.com

Several methods exist for the synthesis of carbamates. Common laboratory preparations include the reaction of an amine with a chloroformate, such as benzyl (B1604629) chloroformate, or the reaction of an isocyanate with an alcohol. wikipedia.org Other notable methods include the Curtius rearrangement, where an acyl azide (B81097) thermally decomposes to an isocyanate intermediate that is subsequently trapped by an alcohol. nih.govorganic-chemistry.org Modern, more environmentally benign methods are also being developed, including three-component couplings of amines, carbon dioxide, and alkyl halides. nih.govorganic-chemistry.org

Table 1: General Methods for Carbamate Synthesis

Synthesis MethodReactantsGeneral EquationKey Features
From ChloroformatesAmine, ChloroformateR'OC(O)Cl + R₂NH → R₂NCO₂R' + HClA very common and versatile method for installing protecting groups like Cbz and Boc. wikipedia.org
From IsocyanatesIsocyanate, AlcoholR-N=C=O + R'-OH → R-NHC(O)OR'The isocyanate can be a starting material or an intermediate from another reaction.
Curtius RearrangementAcyl Azide, AlcoholR-C(O)N₃ → [R-N=C=O] + N₂ → R-NHC(O)OR' (with R'OH)Involves thermal or photochemical rearrangement to an isocyanate intermediate. nih.gov
From CO₂Amine, CO₂, ElectrophileR₂NH + CO₂ + EX → R₂NCO₂E + HXA greener approach utilizing carbon dioxide as a C1 source. nih.gov

Structural Features and Unique Chemical Environments of Benzyl Isopropoxy(methyl)carbamate

This compound is a specific, non-commercially cataloged carbamate whose name implies a distinct substitution pattern. Based on IUPAC nomenclature, its structure consists of a benzyl ester of N-isopropoxy-N-methylcarbamic acid. This structure presents a unique chemical environment compared to more common carbamates.

The key structural features are:

The Benzyloxycarbonyl Group: This portion of the molecule, derived from benzyl alcohol, is a classic framework in carbamate chemistry. The benzyl group provides steric bulk and specific reactivity, particularly its susceptibility to removal by catalytic hydrogenation. masterorganicchemistry.comtotal-synthesis.com

The N-Methyl Group: The presence of a methyl group on the nitrogen atom makes this a tertiary carbamate. This eliminates the N-H proton found in primary and secondary carbamates, which prevents it from acting as a hydrogen bond donor at the nitrogen atom. nih.govacs.org

The N-Isopropoxy Group: This is the most distinguishing feature. The direct attachment of an isopropoxy group (-OCH(CH₃)₂) to the carbamate nitrogen creates an N-O bond. This N-alkoxy functionality significantly alters the electronic properties of the nitrogen atom compared to a standard N-alkyl or N-aryl group, potentially influencing the stability and cleavage conditions of the carbamate. The presence of the oxygen atom may stabilize radical intermediates on the nitrogen. chemrxiv.org

The combination of these groups—the benzyl ester, the N-methyl, and the N-isopropoxy substituents—creates a highly tailored molecule. Its properties are presumed to be rationally designed for specific applications where standard protecting groups like Cbz or Boc may be unsuitable.

Table 2: Computed Physicochemical Properties of this compound Note: The following data are calculated based on the presumed structure and have not been experimentally verified.

PropertyValue
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)ON(C)C(=O)OCC1=CC=CC=C1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5

Historical Context and Emergence of this compound in Synthetic Methodologies

The conceptual foundation for this compound lies in the groundbreaking work of chemists Max Bergmann and Leonidas Zervas in the 1930s. nih.gov They introduced the benzyloxycarbonyl (Cbz or Z) group as the first broadly effective, removable protecting group for amines in peptide synthesis. wikipedia.orgtotal-synthesis.comwikipedia.org This innovation, known as the Bergmann-Zervas method, was revolutionary because it allowed for the stepwise and controlled assembly of amino acids into peptides for the first time, a feat that established the field of synthetic peptide chemistry. wikipedia.orgwikipedia.org The Cbz group was stable to the conditions of peptide bond formation but could be cleanly removed by catalytic hydrogenation, a method that left the newly formed peptide bonds intact. bachem.com

For several decades, the Cbz group and its related methodologies dominated the field. wikipedia.org However, the ongoing quest for more complex and sensitive molecular targets spurred chemists to develop a wider array of protecting groups with different stabilities and orthogonal cleavage conditions, such as the acid-labile Boc group and the base-labile Fmoc group. masterorganicchemistry.comnih.gov

The emergence of a highly specialized structure like this compound, while not specifically documented in seminal historical literature, can be understood as part of this continuing evolution. Its design reflects a modern approach to fine-tuning the electronic and steric properties of the classical carbamate scaffold. The incorporation of an N-alkoxy and an N-methyl group represents a deliberate modification aimed at creating a reagent with unique reactivity, stability, or cleavage properties tailored for advanced synthetic challenges that cannot be met by traditional protecting groups. It stands as an example of how the fundamental principles discovered by Bergmann and Zervas are still being expanded upon to create novel tools for contemporary chemical research.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl N-methyl-N-propan-2-yloxycarbamate

InChI

InChI=1S/C12H17NO3/c1-10(2)16-13(3)12(14)15-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

QEDUZTVFVIWBIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl Isopropoxy Methyl Carbamate

Investigation of Precursor Synthesis: Benzyl (B1604629) Hydroxymethyl Carbamate (B1207046)

Synthetic Pathways to Benzyl Hydroxymethyl Carbamate

Benzyl hydroxymethyl carbamate is synthesized from benzyl carbamate. Benzyl carbamate itself can be prepared through several routes. A common laboratory method involves the reaction of benzyl chloroformate with ammonia. wikipedia.orgchemicalbook.comgoogle.com Industrially, it can be produced from urea (B33335) and benzyl alcohol. chemicalbook.com

The direct synthesis of benzyl hydroxymethyl carbamate is achieved through the reaction of benzyl carbamate with formaldehyde (B43269). orgsyn.org In a typical procedure, benzyl carbamate is treated with an aqueous solution of formaldehyde in the presence of a base, such as potassium carbonate, in water. orgsyn.org The reaction mixture is heated to facilitate the formation of the N-hydroxymethyl derivative.

Table 1: Synthetic Pathways to Benzyl Hydroxymethyl Carbamate

Starting MaterialReagentsProduct
Benzyl CarbamateFormaldehyde, Potassium Carbonate, WaterBenzyl Hydroxymethyl Carbamate
Benzyl ChloroformateAmmoniaBenzyl Carbamate
UreaBenzyl AlcoholBenzyl Carbamate

Optimization of Benzyl Hydroxymethyl Carbamate Production

The production of benzyl hydroxymethyl carbamate can be optimized to improve the yield and purity of the product. Key parameters that are controlled include reaction temperature, stirring, and the work-up procedure.

The reaction is typically initiated at room temperature and then heated to around 65 °C to ensure the reaction goes to completion. orgsyn.org Vigorous stirring is essential, particularly as the solid benzyl carbamate melts and reacts. orgsyn.org

A crucial optimization step involves the treatment of the reaction mixture after the initial formation of the product. Prolonged stirring of the precipitated product in the presence of additional potassium carbonate and water helps to cleave any water-soluble multi-addition products of formaldehyde, which can significantly increase the yield from approximately 45% to around 65-69%. orgsyn.org Further purification can be achieved by recrystallization from a solvent mixture such as ethyl acetate (B1210297) and hexane (B92381) or from tert-butyl methyl ether to yield a high-purity product. orgsyn.org

Table 2: Optimization Parameters for Benzyl Hydroxymethyl Carbamate Synthesis

ParameterConditionPurpose
Temperature65 °CTo ensure complete reaction.
StirringVigorousTo ensure proper mixing of reactants.
Post-reaction TreatmentProlonged stirring with K₂CO₃ and waterTo cleave byproducts and increase yield.
PurificationRecrystallization (e.g., from ethyl acetate/hexane)To obtain high-purity product.

Direct Synthesis Approaches for Benzyl Isopropoxy(methyl)carbamate

The direct synthesis of this compound involves the reaction of its precursor, benzyl hydroxymethyl carbamate, with isopropyl alcohol.

Reaction Conditions and Parameters for Carbamate Formation

The formation of this compound is achieved by reacting benzyl hydroxymethyl carbamate with isopropyl alcohol. orgsyn.org The reaction is carried out at room temperature and is typically allowed to proceed for 24 hours to ensure complete conversion. orgsyn.org Following the reaction, the acidic catalyst is neutralized, and the resulting mixture is worked up to isolate the final product.

Table 3: Reaction Conditions for this compound Synthesis

ReactantMolar RatioTemperatureReaction Time
Benzyl Hydroxymethyl Carbamate1Room Temperature24 hours
Isopropyl AlcoholIn excessRoom Temperature24 hours

Solvent Effects on this compound Synthesis

The choice of solvent plays a significant role in the synthesis of this compound. Tert-butyl methyl ether (TBME) is a commonly used solvent for this reaction. orgsyn.org TBME is advantageous as it is a good solvent for the reactants and does not interfere with the reaction. Its relatively low boiling point also facilitates its removal during the work-up process. The use of a co-solvent system of TBME and isopropyl alcohol provides a suitable medium for the reaction to proceed efficiently. orgsyn.org

Catalytic Systems in the Formation of this compound

The formation of the ether linkage in this compound from benzyl hydroxymethyl carbamate and isopropyl alcohol is an acid-catalyzed process. A common and effective catalyst for this transformation is p-toluenesulfonic acid hydrate (B1144303). orgsyn.org The acid protonates the hydroxyl group of the benzyl hydroxymethyl carbamate, making it a good leaving group (water) and facilitating the nucleophilic attack by the hydroxyl group of isopropyl alcohol to form the desired isopropoxy ether. The catalytic amount of the acid is sufficient to drive the reaction to completion. orgsyn.org After the reaction, the acid is neutralized with a base, such as sodium hydrogen carbonate, before the final product is isolated. orgsyn.org

The primary reported synthesis of this compound is a two-step process commencing from benzyl carbamate. This methodology was developed to create a novel aminomethylating reagent for use in Mannich reactions involving titanium enolates. orgsyn.orgillinois.edu

The first step involves the formation of a key intermediate, Benzyl hydroxymethyl carbamate. This is achieved by reacting benzyl carbamate with an aqueous formaldehyde solution. orgsyn.org The reaction is conducted in water with anhydrous potassium carbonate at an elevated temperature of 65 °C. Vigorous stirring is essential for the reaction to proceed to completion. The intermediate is then precipitated by cooling the reaction mixture in an ice-water bath. orgsyn.org

In the second step, the isolated Benzyl hydroxymethyl carbamate is converted to the final product, this compound. orgsyn.org This conversion is an acid-catalyzed reaction where the intermediate is dissolved in a solvent mixture of tert-butyl methyl ether (TBME) and isopropyl alcohol. A catalytic amount of p-toluenesulfonic acid hydrate is added, and the solution is stirred at room temperature for 24 hours to yield the target compound. orgsyn.org

StepReactantsReagents/CatalystsSolventConditionsProduct
1Benzyl carbamate, Formaldehyde (37% aq. solution)Anhydrous potassium carbonateWater65 °C, vigorous stirringBenzyl hydroxymethyl carbamate orgsyn.org
2Benzyl hydroxymethyl carbamate, Isopropyl alcoholp-Toluenesulfonic acid hydratetert-Butyl methyl ether (TBME)Room temperature, 24 hoursThis compound orgsyn.org

Yield Optimization and Process Efficiency in this compound Production

Process efficiency and yield optimization are critical in the synthesis of this compound, with specific procedural details significantly impacting the outcome. Research has highlighted several areas where modifications can enhance the yield and purity of both the intermediate and the final product. orgsyn.org

For the initial synthesis of the Benzyl hydroxymethyl carbamate intermediate, the method of agitation has been found to be important. The use of a mechanical stirrer is reported to provide more reproducible results compared to a magnetic stir bar. orgsyn.org Furthermore, a specific workup procedure following the initial precipitation can substantially improve the yield. By adding more water and potassium carbonate and stirring the resulting mixture for 24 hours, the yield of the intermediate can be increased from approximately 45% to around 65%. orgsyn.org For achieving higher purity, the intermediate can be recrystallized from a mixture of ethyl acetate and hexane, resulting in a 90% recovery of purified product. orgsyn.org

In the second step—the conversion to this compound—the workup procedure is crucial for isolating the product. After the 24-hour reaction period, sodium hydrogen carbonate and anhydrous magnesium sulfate (B86663) are added to the mixture. This step serves the dual purpose of neutralizing the p-toluenesulfonic acid catalyst and removing the water that is formed during the reaction, which is essential for process efficiency and obtaining a clean product. orgsyn.org

Process StepOptimization TechniqueImpactReference
Synthesis of Benzyl hydroxymethyl carbamateUse of mechanical stirrerImproved reproducibility orgsyn.org
Isolation of Benzyl hydroxymethyl carbamateAdditional stirring with potassium carbonate and waterIncreases yield from ~45% to ~65% orgsyn.org
Purification of Benzyl hydroxymethyl carbamateRecrystallization from ethyl acetate/hexane90% recovery of high-purity product orgsyn.org
Isolation of Final ProductTreatment with sodium hydrogen carbonate and magnesium sulfateRemoves acid catalyst and water by-product orgsyn.org

Alternative Synthetic Routes to this compound Analogs

While the synthesis for this compound is specific, a variety of alternative routes exist for producing its chemical analogs. These methods often target different functional groups attached to the carbamate core, showcasing the versatility of carbamate chemistry.

One notable analog is Benzyl methoxy-carbamate . An early method for its synthesis involved the Hofer-Moest-electrolysis, which is an oxidative electrochemical decarboxylation of N-benzyloxycarbonyl-glycine in methanol. orgsyn.org

For ethyl benzyl carbamate analogs, a modified, efficient synthesis has been developed. This route involves the amino-dehalogenation of ethyl chloroformate. The process is advantageous as it uses a weaker base, potassium carbonate (K₂CO₃), and proceeds under ambient temperature conditions, achieving excellent yields ranging from 86% to 96%. scirp.org

A more general method for creating primary carbamate analogs involves the reaction of alcohols with chlorosulfonyl isocyanate (CSI) in pyridine (B92270) at room temperature. researchgate.net This approach is practical and does not require a metal catalyst or other additives. researchgate.net

The Curtius rearrangement represents a classic and versatile method for synthesizing carbamate analogs. This process involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate intermediate. This highly reactive isocyanate can then be trapped by various alcohols to yield the corresponding carbamate derivative. nih.gov

Another class of analogs, such as Benzyl N-[(benzyloxy)methyl]carbamate , are themselves used as reagents in further synthesis. This particular compound has been employed as an improved electrophile for the aminomethylation of titanium enolates in the asymmetric synthesis of β²-amino acids, providing yields of 53-67%. researchgate.net

Analog TypeSynthetic MethodKey Reagents/IntermediatesReported YieldReference
Benzyl methoxy-carbamateHofer-Moest-electrolysisN-benzyloxycarbonyl-glycine, MethanolNot specified orgsyn.org
Ethyl benzyl carbamatesAmino-dehalogenationEthyl chloroformate, K₂CO₃86-96% scirp.org
Primary carbamatesReaction with CSIAlcohol, Chlorosulfonyl isocyanate, PyridineExcellent researchgate.net
General carbamatesCurtius RearrangementAcyl azide (from carboxylic acid), AlcoholVaries nih.gov
Benzyl N-[(benzyloxy)methyl]carbamateUsed in AmidomethylationTitanium enolates53-67% (of subsequent product) researchgate.net

Spectroscopic Characterization and Structural Elucidation of Benzyl Isopropoxy Methyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzyl (B1604629) Isopropoxy(methyl)carbamate

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. The following sections detail the analysis of the ¹H and ¹³C NMR spectra of Benzyl isopropoxy(methyl)carbamate, providing a complete assignment of all proton and carbon resonances.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis of this compound

The ¹H-NMR spectrum of this compound provides definitive evidence for its proton framework. The spectrum, recorded in DMSO-d6 at 400 MHz, exhibits characteristic signals corresponding to the benzyl, isopropoxy, and methyl groups within the molecule. rsc.orgarkat-usa.org

The aromatic protons of the benzyl group appear as a multiplet in the range of δ 7.30-7.41 ppm, integrating to five protons. rsc.orgarkat-usa.org A sharp singlet at δ 5.12 ppm, corresponding to two protons, is assigned to the benzylic methylene (B1212753) (-CH₂-) group. rsc.orgarkat-usa.org The N-methyl group is identified by a singlet at δ 3.08 ppm, integrating to three protons. rsc.orgarkat-usa.org

The isopropoxy group gives rise to a septet at δ 4.08 ppm for the methine proton (-CH-), with a coupling constant of J = 6.2 Hz. This multiplicity is a clear indication of its coupling to the six adjacent methyl protons. rsc.orgarkat-usa.org These two methyl groups of the isopropoxy moiety appear as a doublet at δ 1.12 ppm, integrating to six protons, with a corresponding coupling constant of J = 6.2 Hz. rsc.orgarkat-usa.org

Table 1: ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.30-7.41m-5HAr-H
5.12s-2H-OCH₂-Ph
4.08sept6.21H-OCH(CH₃)₂
3.08s-3HN-CH₃
1.12d6.26H-OCH(CH₃)₂

Note: Data obtained from patent literature in DMSO-d6 solvent. rsc.orgarkat-usa.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Assignment for this compound

The carbamate (B1207046) carbonyl carbon (C=O) is anticipated to resonate in the region of δ 155-157 ppm. nih.gov The aromatic carbons of the benzyl group are expected to appear between δ 127-137 ppm, with the ipso-carbon (the carbon attached to the -CH₂O- group) resonating at the lower field end of this range. The benzylic carbon (-OCH₂-Ph) is predicted to have a chemical shift in the range of δ 65-68 ppm. rsc.org

The methine carbon of the isopropoxy group (-OCH(CH₃)₂) is expected to be observed around δ 70-75 ppm, while the two equivalent methyl carbons of this group should appear at approximately δ 21-23 ppm. rsc.org The N-methyl carbon (N-CH₃) is predicted to have a chemical shift in the range of δ 30-35 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~156C=O
~136Ar-C (ipso)
~128.5Ar-C (ortho)
~128.0Ar-C (meta)
~127.5Ar-C (para)
~72-OCH(CH₃)₂
~67-OCH₂-Ph
~33N-CH₃
~22-OCH(CH₃)₂

Note: These are predicted values based on analogous structures and established chemical shift ranges.

Two-Dimensional NMR Techniques for Complete Structural Assignment of this compound

To achieve an unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbons. For instance, it would correlate the benzylic protons at δ 5.12 ppm with the benzylic carbon at approximately δ 67 ppm, and the N-methyl protons at δ 3.08 ppm with the N-methyl carbon at around δ 33 ppm.

Mass Spectrometry Investigations of this compound

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₇NO₃), the theoretical exact mass can be calculated.

The molecular formula C₁₂H₁₇NO₃ corresponds to a monoisotopic mass of 223.12084 u. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the proposed molecular formula, typically with a mass accuracy in the parts per million (ppm) range. While no specific HRMS data was found for this compound in the available literature, this technique remains the gold standard for molecular formula confirmation.

Fragmentation Pattern Analysis of this compound

The analysis of the fragmentation pattern in a mass spectrum provides valuable structural information. While a specific mass spectrum for this compound is not available, the expected fragmentation can be predicted based on the known fragmentation of similar carbamates and benzyl-containing compounds. acs.orgnih.gov

Upon electron ionization (EI), the molecular ion peak [M]⁺ at m/z 223 would be expected. One of the most prominent fragmentation pathways for benzyl esters is the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, or a tropylium (B1234903) ion, which is often the base peak in the spectrum.

Another characteristic fragmentation would involve the loss of the isopropoxy group. Cleavage of the O-C(isopropoxy) bond could lead to a fragment ion [M - OCH(CH₃)₂]⁺. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for amines and related compounds. This could result in the loss of the benzyl group to form an [M - C₇H₇]⁺ ion. Further fragmentation of the carbamate moiety could lead to the loss of CO₂.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
223[C₁₂H₁₇NO₃]⁺ (Molecular Ion)
164[M - OCH(CH₃)₂]⁺
132[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

No publicly available IR or Raman spectra for this compound could be found. Therefore, a detailed analysis of its functional group vibrations is not possible at this time. Such an analysis would typically identify characteristic peaks for the carbamate group (C=O stretching, C-N stretching), the aromatic ring of the benzyl group (C-H stretching, C=C bending), and the isopropoxy and methyl groups (C-H stretching and bending).

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis of this compound

There is no available UV-Vis spectroscopic data for this compound in the reviewed literature. A chromophore analysis, which would provide insights into the electronic transitions within the molecule, is therefore not feasible. The primary chromophore expected in this molecule would be the benzene (B151609) ring from the benzyl group, which typically exhibits characteristic absorption bands in the ultraviolet region. The carbamate group itself also contributes to the electronic spectrum.

Chemical Reactivity and Transformation Mechanisms of Benzyl Isopropoxy Methyl Carbamate

Stability and Degradation Pathways of the Carbamate (B1207046) Moiety in Benzyl (B1604629) Isopropoxy(methyl)carbamate

The stability of the carbamate group is central to its role as a protective group and as a reactive functional handle. The carbamate linkage in Benzyl isopropoxy(methyl)carbamate exhibits characteristics of both an ester and an amide, conferring a degree of chemical stability. nih.gov This stability is largely due to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.govacs.org

Carbamates are generally more stable towards hydrolysis than esters but more susceptible than amides. acs.org The hydrolytic stability of carbamates is influenced by the nature of the substituents on both the oxygen and nitrogen atoms. nih.govnih.gov In physiological conditions, the primary non-enzymatic degradation pathway for carbamates is base-catalyzed hydrolysis. nih.gov For N,N-disubstituted carbamates like this compound, base-catalyzed hydrolysis proceeds through the formation of a carbonate anion intermediate, which then decomposes to release the parent alcohol (benzyl alcohol), and the corresponding amine (N-methyl-O-isopropylhydroxylamine) and carbon dioxide. nih.gov

Carbamates are generally incompatible with strong acids and bases, as well as strong oxidizing agents and reducing agents like hydrides. noaa.gov Acid-catalyzed condensation reactions are also known. For instance, benzyl carbamate can react with glyoxal (B1671930) under acidic conditions to form cyclic adducts, demonstrating the nucleophilic character of the carbamate nitrogen and its potential for degradation or transformation in the presence of electrophiles. mdpi.com

The metabolic lability of carbamates has been studied, revealing that stability generally decreases in the order: aryl-OCO-NHalkyl > alkyl-OCO-NHalkyl ≈ alkyl-OCO-N(alkyl)₂ ≥ alkyl-OCO-N(endocyclic) ≥ aryl-OCO-N(alkyl)₂ ≈ aryl-OCO-N(endocyclic) ≥ alkyl-OCO-NHAryl ≈ alkyl-OCO-NHacyl >> alkyl-OCO-NH₂ > cyclic carbamates. nih.gov As an N,N-disubstituted alkyl carbamate, this compound would be expected to possess reasonable stability. nih.gov

Cleavage Reactions of the Benzyl Group in this compound

The benzyl group in carbamates, often referred to as a benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis. Its removal is a critical step in many synthetic sequences. The primary method for the cleavage of the benzyl group from a carbamate is catalytic hydrogenolysis. organic-chemistry.org

Hydrogenolysis: This is the most common and generally mildest method for Cbz group removal. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds to yield the deprotected amine (in this case, N-isopropoxy-N-methylamine, which would likely be unstable), toluene, and carbon dioxide.

A variety of hydrogen donors can be used in catalytic transfer hydrogenolysis, avoiding the need for gaseous hydrogen. Reagents like ammonium (B1175870) formate (B1220265) in the presence of Pd/C are effective. researchgate.net Interestingly, magnesium metal with ammonium formate has also been reported as a low-cost alternative for the hydrogenolysis of N-benzyl groups, a method that is selective and tolerates various other functional groups. researchgate.net The efficiency of Pd/C-catalyzed hydrogenolysis can be enhanced by additives. For example, niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl and N-Cbz groups. acs.org

Acid-Mediated Cleavage: Strong acids can also cleave the benzyl group. Lewis acids are known to remove the Cbz group. wikipedia.org Treatment with hydrogen bromide (HBr) in acetic acid is a classic method for cleaving benzyl carbamates, proceeding via an Sₙ2-type attack of the bromide ion on the benzylic carbon.

The table below summarizes common conditions for the cleavage of the benzyl group from carbamates, which are applicable to this compound.

Reagent/ConditionsDescriptionTypical Products
H₂, Pd/CCatalytic hydrogenolysis, a standard and mild method.Deprotected amine, Toluene, CO₂
Ammonium formate, Pd/CCatalytic transfer hydrogenolysis, avoids gaseous H₂.Deprotected amine, Toluene, CO₂
Mg, Ammonium formateA low-cost metal alternative for transfer hydrogenolysis. researchgate.netDeprotected amine, Toluene, CO₂
HBr in Acetic AcidStrong acid cleavage.Amine hydrobromide, Benzyl bromide, CO₂
Lewis AcidsAlternative to strong protic acids for cleavage. wikipedia.orgAmine salt, Benzyl-Lewis acid adduct, CO₂

Reactions Involving the Isopropoxy Substituent of this compound

The isopropoxy group attached to the nitrogen atom is a distinguishing feature of this compound. This N-alkoxy functionality significantly influences the electronic properties and reactivity of the carbamate. N-alkoxyamides and carbamates are known to participate in unique transformations.

The presence of the oxygen atom on the nitrogen makes the nitrogen atom more electrophilic and can facilitate novel cyclization reactions. For instance, N-alkoxycinnamyl carbamates have been shown to undergo copper-catalyzed aerobic aminooxygenation. chemrxiv.org In these reactions, the N-alkoxycarbamate acts as an internal nucleophile. Such reactivity suggests that the N-isopropoxy group in this compound could direct and participate in metal-catalyzed oxidative cyclizations if an appropriate unsaturated moiety were present in the molecule.

The N-O bond itself can be a site of chemical transformation. N-alkoxy-N-aminocarbamates are known to undergo so-called HERON reactions, which involve heteroatom substitution at the amide nitrogen. researchgate.net While not directly applicable to this compound, this highlights the unique reactivity imparted by the N-alkoxy group.

Cleavage of the isopropoxy group is less common than cleavage of the benzyl group. Strong acidic conditions that might cleave an ether could potentially affect the isopropoxy group, but this would likely be accompanied by the degradation of the entire carbamate structure. The final step in the synthesis of the nerve agent Sarin involves the alcoholysis of a methylphosphonyl dihalide with isopropyl alcohol to attach the isopropoxy group, demonstrating a method for its formation on a phosphorus center, which shares some reactivity principles with carbamates. wikipedia.org

Reactivity of the Methyl Group on the Nitrogen in this compound

The N-methyl group in this compound contributes to the disubstituted nature of the carbamate nitrogen. In general, N-alkylation of carbamates is a common reaction. For example, a one-step N-alkylation/alkoxy rearrangement of carbamate-protected anthranil (B1196931) aldehydes has been reported, where the initial step is the alkylation of the carbamate nitrogen. rsc.org This indicates that the nitrogen atom, despite being part of the carbamate system, retains sufficient nucleophilicity to be alkylated, a principle that applies to the precursor of the title compound.

Reactions involving the cleavage of the N-methyl group (N-demethylation) are well-known in medicinal chemistry and drug metabolism, often mediated by cytochrome P450 enzymes. Chemical methods for N-demethylation exist but often require harsh reagents that would not be compatible with the other functional groups in this compound.

The primary role of the methyl group in this specific compound is likely steric and electronic modulation of the carbamate functionality. It completes the disubstitution of the nitrogen, which, as noted earlier, affects the mechanism of hydrolysis. nih.gov

Stereochemical Considerations in Carbamate Transformations Related to this compound

While this compound itself is achiral, stereochemistry becomes a crucial factor in reactions involving its derivatives or when it reacts with chiral molecules.

The carbamate group can exist as a mixture of syn and anti rotamers due to the restricted rotation around the C-N bond. nih.gov The energy barrier between these rotamers is typically low, but the preferred conformation can influence the stereochemical outcome of reactions.

In the context of its known application, this compound is used as an aminomethylating reagent in Mannich reactions with chiral titanium enolates. orgsyn.org In such reactions, the facial selectivity of the addition to the enolate is controlled by the chiral auxiliary on the enolate, leading to the formation of enantiomerically enriched β-amino acids. The structure of the carbamate reagent can influence the level of stereoselectivity.

Furthermore, if a chiral center were present in one of the substituents of a related carbamate, transformations could proceed with either retention or inversion of configuration depending on the mechanism. For example, the synthesis of carbamates from chiral secondary alcohols under Mitsunobu conditions has been observed to proceed with inversion of stereochemistry, consistent with an Sₙ2 mechanism. nih.gov Gold-catalyzed intermolecular hydroamination of allenes with benzyl carbamate derivatives also shows high levels of stereoselectivity. nih.gov

Benzyl Isopropoxy Methyl Carbamate As a Synthetic Intermediate and Building Block

Role in Multi-Step Organic Synthesis

The most prominent role of benzyl (B1604629) isopropoxy(methyl)carbamate in multi-step organic synthesis is as a highly effective aminomethylating reagent. It is particularly instrumental in the Mannich reaction involving titanium enolates, facilitating the stereoselective synthesis of β²-amino acids. organic-chemistry.orgnih.govorganic-chemistry.org This specific application underscores the compound's importance in constructing chiral molecules with significant potential in medicinal chemistry and materials science.

In a typical synthetic sequence, benzyl isopropoxy(methyl)carbamate is prepared from benzyl carbamate (B1207046). The synthesis involves an initial reaction with formaldehyde (B43269) to produce benzyl hydroxymethyl carbamate, which is then treated with isopropyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the target compound. organic-chemistry.org This isopropoxy derivative presents a significant practical advantage over its methoxy (B1213986) counterpart, as it is a solid that is stable during storage at room temperature, whereas the methoxy derivative is an oil that requires deep-freezer storage. organic-chemistry.org

The primary utility of this compound is demonstrated in its reaction with titanium enolates of N-acyl-oxazolidinones. This reaction allows for the introduction of a protected aminomethyl group, a crucial step in the asymmetric synthesis of β²-amino acids. organic-chemistry.orgorganic-chemistry.org The diastereoselectivity of this Mannich reaction is often high, leading to the formation of the desired stereoisomer in good yields. The resulting products can then be further elaborated into a variety of protected β²-homoamino acid derivatives. organic-chemistry.org

The table below summarizes the key steps and reagents in a typical synthesis involving this compound.

StepStarting MaterialReagentsProductKey Transformation
1Benzyl carbamateFormaldehyde, Potassium carbonateBenzyl hydroxymethyl carbamateHydroxymethylation
2Benzyl hydroxymethyl carbamateIsopropyl alcohol, p-Toluenesulfonic acidThis compoundIsopropoxylation
3N-acyl-oxazolidinoneTitanium tetrachloride, BaseTitanium enolateEnolate formation
4Titanium enolateThis compoundAminomethylated N-acyl-oxazolidinoneMannich reaction

Transformations to Novel Chemical Scaffolds and Derivatives

Beyond its established role in the synthesis of β²-amino acids, this compound serves as a building block for the creation of more complex and novel chemical scaffolds. The reactivity of the N-alkoxymethyl carbamate functionality allows for its transformation into various derivatives.

One potential transformation for N-alkoxycarbonyl compounds, the class to which this compound belongs, is the synthesis of N-alkoxycarbonyl pyrroles. organic-chemistry.orgbath.ac.uk This transformation is achieved through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. organic-chemistry.orgbath.ac.uk This reaction provides a direct route to pyrrole (B145914) heterocycles where the nitrogen atom is protected by the alkoxycarbonyl group. Such N-protected pyrroles exhibit unique reactivity compared to those with other protecting groups, for instance, in regioselective acylation reactions. organic-chemistry.orgbath.ac.uk While this specific reaction has been demonstrated for other O-substituted carbamates, it represents a plausible pathway for converting this compound into a heterocyclic scaffold.

Another example of the transformation of a related benzyl carbamate involves its acid-catalyzed condensation with glyoxal (B1671930). labinsights.nl This reaction can lead to the formation of cyclic compounds such as N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, especially under conditions of low acidity. labinsights.nl At higher acidities, other condensation intermediates can be obtained. labinsights.nl These findings with benzyl carbamate suggest that this compound could potentially undergo similar transformations to yield complex cyclic structures.

The aminomethylated products derived from the Mannich reaction with this compound are themselves valuable derivatives that can be further modified. The protected amino group can be deprotected and subsequently functionalized, or the chiral center introduced can direct further stereoselective transformations, leading to a diverse array of complex molecules.

The following table outlines potential transformations of N-alkoxymethyl carbamates into novel scaffolds.

Starting Material ClassReagentResulting Scaffold/DerivativeReaction Type
O-Substituted Carbamates2,5-DimethoxytetrahydrofuranN-Alkoxycarbonyl pyrrolesCondensation/Cyclization
Benzyl carbamate (related compound)Glyoxal, Acid catalystN,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diolCondensation/Cyclization
Aminomethylated productsVarious reagentsFurther functionalized chiral moleculesDeprotection/Functionalization

Strategic Use of the Carbamate Functionality in Protecting Group Chemistry

The carbamate group is a cornerstone of protecting group chemistry for amines, and the benzyl carbamate (Cbz or Z) group is one of the most well-established. organic-chemistry.orgfiveable.me this compound incorporates this Cbz functionality, allowing it to serve as a protecting group for the aminomethyl moiety it introduces. The strategic use of this protecting group is critical in multi-step synthesis to mask the reactivity of the amine while other chemical transformations are carried out on the molecule. organic-chemistry.org

A key advantage of using this compound is the stability of the resulting protected amine. The carbamate functionality renders the nitrogen atom significantly less nucleophilic, preventing it from participating in unwanted side reactions. organic-chemistry.org Furthermore, the isopropoxy derivative's nature as a stable, solid compound simplifies its handling and storage, a practical strategic advantage in its application. organic-chemistry.org

The removal of the Cbz protecting group is a crucial step, and various methods have been developed for its cleavage. Traditional methods include catalytic hydrogenolysis and the use of strong acids. fiveable.mechemistryviews.org However, these conditions can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule. chemistryviews.orgnih.gov More recent developments have introduced milder deprotection protocols. For instance, a nucleophilic deprotection method using 2-mercaptoethanol (B42355) in the presence of a base offers an alternative for substrates that are sensitive to traditional deprotection conditions. organic-chemistry.orgchemistryviews.orgnih.govresearchgate.net Another selective method involves the use of tin(IV) chloride (SnCl4), which can cleave benzyl carbamates while leaving other functional groups like benzyl ethers and amides intact. utexas.edu

The ability to selectively deprotect one amine in the presence of others is a powerful strategy in complex syntheses, known as orthogonal protection. organic-chemistry.org The Cbz group, and by extension the protecting group derived from this compound, can be used in conjunction with other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), which are cleaved under different conditions (acidic for Boc, basic for Fmoc). organic-chemistry.orgfiveable.me This allows for the sequential unmasking and reaction of different amino groups within the same molecule.

The table below summarizes various deprotection methods for benzyl carbamates.

Deprotection MethodReagentsKey Features
Catalytic HydrogenolysisH₂, Pd/CCommon, but can affect other reducible groups.
AcidolysisStrong acids (e.g., HBr in acetic acid)Harsh conditions, limited by acid-sensitive groups.
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Milder conditions, good for sensitive substrates. chemistryviews.orgnih.govresearchgate.net
Lewis Acid CleavageSnCl₄Selective for benzyl esters and carbamates over benzyl ethers/amides. utexas.edu

Computational and Theoretical Chemistry Studies of Benzyl Isopropoxy Methyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are pivotal in understanding the electronic structure and bonding of Benzyl (B1604629) isopropoxy(methyl)carbamate. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to investigate the distribution of electron density, molecular orbitals, and the nature of chemical bonds within the molecule. nih.govnih.gov

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals regions of the molecule that are electron-rich and electron-poor, respectively. The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the carbamate (B1207046) group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying the delocalization of electron density and the strength of various intramolecular interactions. For instance, the resonance within the carbamate moiety (O=C-N) can be quantified, revealing the partial double bond character of the C-N bond. nih.gov This delocalization contributes to the planarity and rigidity of the carbamate group.

Hypothetical Data Table: Calculated Electronic Properties of Benzyl Isopropoxy(methyl)carbamate

PropertyCalculated ValueMethodBasis Set
HOMO Energy-6.5 eVB3LYP6-311G(d,p)
LUMO Energy-0.8 eVB3LYP6-311G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP6-311G(d,p)
Dipole Moment2.5 DB3LYP6-311G(d,p)
NBO Charge on N-0.45 eB3LYP6-311G(d,p)
NBO Charge on C (carbonyl)+0.60 eB3LYP6-311G(d,p)
NBO Charge on O (carbonyl)-0.55 eB3LYP6-311G(d,p)

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar carbamate structures.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the benzyl and isopropoxy groups in this compound gives rise to multiple possible conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting geometry.

Studies on similar carbamates have shown a preference for the anti conformation around the carbamate C-N bond due to steric and electrostatic reasons, although the energy difference with the syn conformer can be small. nih.gov The orientation of the bulky benzyl and isopropoxy groups will be a significant factor in determining the lowest energy structure of this compound.

Hypothetical Data Table: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle 1 (°C-O-C-N)Dihedral Angle 2 (°O-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)178.5-175.20.00
265.3-176.11.85
3-70.15.43.20
4179.04.84.50

Note: The data in this table is hypothetical and for illustrative purposes, based on conformational analysis of related carbamate molecules.

Molecular Docking and Interaction Studies (Chemical, not biological)

While molecular docking is widely used in drug discovery to predict the binding of a ligand to a biological target, the principles of molecular docking can also be applied to understand non-covalent interactions between this compound and other chemical species or surfaces. nih.govacs.org This can be particularly relevant in the context of its formulation, interaction with surfaces, or its role in materials science.

Computational docking simulations can predict the preferred binding modes and calculate the interaction energies between this compound and other molecules. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For example, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O and O-R). The aromatic ring can participate in π-π stacking interactions.

Understanding these non-covalent interactions is crucial for predicting the compound's behavior in various chemical environments, such as its solubility in different solvents or its adsorption onto a solid support.

Reaction Mechanism Modeling for Synthetic Pathways Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For synthetic pathways involving this compound, either as a reactant or a product, quantum chemical calculations can be used to map out the entire reaction coordinate. This includes identifying the structures of transition states, intermediates, and calculating the activation energies for each step.

For instance, in the synthesis of this compound, computational modeling can help to understand the nucleophilic attack of an isopropoxy-methylamine derivative on a benzyl chloroformate, or alternative synthetic routes. wikipedia.org By comparing the energy barriers of different plausible pathways, the most likely reaction mechanism can be determined. acs.org This knowledge is invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yield and selectivity.

Hypothetical Data Table: Calculated Activation Energies for a Postulated Synthetic Step

Reaction StepReactant ComplexTransition StateProduct ComplexActivation Energy (kcal/mol)
Nucleophilic AttackIsopropoxy(methyl)amine + Benzyl Chloroformate[TS1]Intermediate15.2
Chloride EliminationIntermediate[TS2]This compound + HCl8.5

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from reaction mechanism modeling.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard, can be compared with experimental NMR spectra to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be used to assign the absorption bands in an experimental spectrum to specific vibrational modes, such as the characteristic C=O stretch of the carbamate group or the C-H stretches of the aromatic ring. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹³C NMR Chemical Shift (C=O)155.8 ppm(Not Available)
¹H NMR Chemical Shift (CH₃)2.9 ppm(Not Available)
IR Frequency (C=O stretch)1705 cm⁻¹(Not Available)
UV-Vis λmax265 nm(Not Available)

Note: The predicted data in this table is hypothetical and for illustrative purposes. Experimental values are not available.

Derivatives and Structure Reactivity Relationships of Benzyl Isopropoxy Methyl Carbamate Analogs

Systematic Structural Modifications of Benzyl (B1604629) Isopropoxy(methyl)carbamate

The generation of analogs of Benzyl isopropoxy(methyl)carbamate is a strategic approach to fine-tune its chemical and physical properties. This involves the independent or combined modification of its core structural fragments.

The benzyl group, C₆H₅CH₂-, serves as the alcohol-derived portion of the carbamate (B1207046) ester. Its aromatic ring and benzylic carbon are key targets for modification.

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring can significantly alter the electronic properties of the benzyl group. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density on the benzylic carbon, which can stabilize any developing positive charge during a reaction. rsc.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease electron density, making the benzylic carbon more electrophilic. acs.org The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic and steric influence. acs.org

Benzylic Carbon Substitution: Replacing one or both of the hydrogen atoms on the benzylic carbon (the -CH₂- group) with alkyl groups (e.g., methyl) introduces steric hindrance. nih.gov This increased bulk can impede the approach of reactants and influence the conformational preferences of the molecule. nih.gov For instance, the introduction of an α-methyl group on a benzyl carbamate has been shown to accelerate fragmentation in certain systems. rsc.org

An illustrative data table for the impact of benzyl moiety alterations on reactivity is presented below.

Analog Modification Electronic Effect Steric Effect Predicted Impact on Reactivity
1a4-MethoxybenzylElectron-DonatingMinimalIncreased rate of cleavage
1b4-NitrobenzylElectron-WithdrawingMinimalDecreased rate of cleavage
1cα-MethylbenzylNeutralIncreasedAccelerated fragmentation

The isopropoxy group, -(OCH(CH₃)₂), is the esterifying group of the carbamic acid. Its size and electronic nature are critical to the stability and reactivity of the carbamate carbonyl.

Steric Bulk: The isopropoxy group is a secondary alkoxy group, imparting more steric bulk than a primary group like methoxy or ethoxy. rsc.org Replacing it with a less hindered primary alcohol (e.g., ethanol (B145695) to form an ethoxy group) would likely reduce steric congestion around the carbonyl carbon, potentially making it more accessible to nucleophiles. Conversely, substitution with a more hindered tertiary alcohol like tert-butanol (B103910) would significantly increase steric hindrance, which can enhance the stability of the carbamate bond by physically blocking nucleophilic attack. rsc.org

Electronic Effects: The electronic nature of the alkoxy group influences the electrophilicity of the carbamate carbonyl. While simple alkyl groups have similar electron-donating inductive effects, introducing electronegative atoms can alter this. For example, using 2,2,2-trifluoroethanol (B45653) would result in a trifluoroethoxy group, whose strong electron-withdrawing nature would increase the electrophilicity of the carbonyl carbon, making the carbamate more susceptible to nucleophilic attack. acs.org

The following table illustrates the potential effects of varying the isopropoxy group.

Analog Alkoxy Group Steric Hindrance Electronic Effect Predicted Impact on Stability
2aMethoxyLowElectron-DonatingDecreased
2bIsopropoxyMediumElectron-DonatingModerate
2ctert-Butoxy (B1229062)HighElectron-DonatingIncreased
2dTrifluoroethoxyMediumElectron-WithdrawingSignificantly Decreased

The methyl group on the nitrogen atom classifies this compound as an N,N-disubstituted carbamate. Modifications at this position directly impact the electronic and steric environment of the nitrogen and the adjacent carbonyl group.

N-Aryl Substitution: Substituting the N-methyl group with an aryl group (e.g., phenyl) introduces significant electronic and steric changes. An N-aryl group can delocalize the nitrogen lone pair into the aromatic ring, which competes with delocalization into the carbamate carbonyl. nd.edu This can weaken the C-N amide bond character and affect the reactivity of the carbamate. Electron-withdrawing substituents on the N-aryl ring tend to decrease the barrier to C-N bond rotation, while electron-donating groups increase it. nd.edu

A summary of potential modifications at the nitrogen substituent is provided below.

Analog Nitrogen Substituent Electronic Effect Steric Hindrance Predicted Impact on C-N Bond Character
3aN-EthylSimilar to MethylIncreasedMinor change
3bN-PhenylElectron-Withdrawing (by resonance)Significantly IncreasedWeakened
3cN-H (secondary carbamate)Less electron donation than N-alkylDecreasedStronger amide character

Impact of Structural Changes on Chemical Reactivity and Selectivity

The structural modifications detailed above have a profound impact on the chemical reactivity and selectivity of this compound analogs. The stability of the carbamate bond, its susceptibility to hydrolysis or other cleavage reactions, and its selectivity towards different reagents can be fine-tuned.

The reactivity of the carbamate carbonyl group is a key parameter. Electron-withdrawing groups on either the benzyl or isopropoxy moieties will increase the electrophilicity of the carbonyl carbon, making the carbamate more prone to nucleophilic attack and hydrolysis. acs.org Conversely, electron-donating groups and increased steric hindrance tend to decrease reactivity and enhance stability. rsc.orgepfl.ch For example, a 4-nitrobenzyl analog would be more reactive towards nucleophiles than a 4-methoxybenzyl analog. Similarly, a trifluoroethoxy analog would be less stable than the corresponding isopropoxy compound.

The nature of the N-substituent also plays a crucial role. N,N-disubstituted carbamates are generally stable towards chemical hydrolysis. nih.gov The presence of the N-methyl group in the parent compound contributes to this stability. Replacing it with a hydrogen to form a secondary carbamate could alter the hydrolysis mechanism and rate.

Selectivity in reactions can also be controlled. For instance, in reactions involving cleavage of the benzyl C-O bond, the electronic nature of the benzyl ring can influence the reaction pathway. Electron-donating substituents that stabilize a benzylic carbocation could favor pathways involving heterolytic cleavage. rsc.org In enzymatic reactions, these structural changes would affect the binding affinity and orientation of the molecule within an enzyme's active site, thereby influencing the selectivity and efficiency of the enzymatic transformation. nih.govnih.gov

Design Principles for Novel Carbamate Derivatives based on this compound Scaffold

The insights gained from the structure-reactivity relationships of this compound analogs form the basis for the rational design of novel carbamate derivatives with specific applications in mind.

Modulating Stability and Reactivity: A primary design principle is the deliberate tuning of the carbamate's stability. For applications requiring a stable, robust molecule, one would choose sterically bulky groups like tert-butoxy and avoid strong electron-withdrawing groups. For applications where the carbamate is intended as a prodrug or a cleavable linker, lability is desired. nih.govnih.gov This can be achieved by incorporating electron-withdrawing groups or by designing the molecule to undergo specific cleavage reactions, such as 1,6-elimination in suitably substituted benzyl carbamates. arkat-usa.org

Improving Physicochemical Properties: Modifications can also be aimed at improving properties like solubility, lipophilicity, and membrane permeability. nih.gov For instance, incorporating polar functional groups (e.g., hydroxyl, carboxyl) can increase water solubility, while extending alkyl chains can increase lipophilicity. These properties are critical for applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Benzyl Isopropoxy Methyl Carbamate Research

Chromatographic Method Development for Purity Profiling and Quantification

Chromatographic techniques are fundamental in the analysis of Benzyl (B1604629) isopropoxy(methyl)carbamate, providing the means to separate the compound from a mixture and quantify it with high precision. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play significant roles in its analytical workflow.

HPLC is a preferred method for the analysis of many carbamates, particularly those that may be thermally labile. taylorfrancis.comsepscience.com The development of a robust HPLC method for Benzyl isopropoxy(methyl)carbamate is critical for accurate purity profiling and quantification. Optimization of an HPLC method involves the careful selection of a stationary phase, mobile phase composition, flow rate, and detector to achieve optimal separation and sensitivity.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity. sepscience.com More specialized columns, such as those developed specifically for carbamate (B1207046) analysis, may also offer enhanced selectivity and faster analysis times. sepscience.com

The mobile phase composition is a critical parameter that is adjusted to achieve the desired retention time and peak shape. A gradient elution using a mixture of acetonitrile (B52724) and water is often effective. researchgate.net The gradient allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities. The UV detector is commonly set at a wavelength where the analyte exhibits maximum absorbance, which for compounds containing a benzene (B151609) ring is often in the range of 210-270 nm. In-process purity analysis of this compound has been reported using HPLC with UV detection at 210 nm, achieving a purity of 99.81% based on the area under the curve (AUC). mdpi.com

For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer can be used as a detector (LC-MS). researchgate.net This provides not only quantitative data but also structural information, aiding in peak identification.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detector | UV at 210 nm or Mass Spectrometry |

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. taylorfrancis.com While some carbamates can be thermally unstable, GC can be successfully applied for the analysis of this compound, particularly with appropriate method development. taylorfrancis.comyoungin.com A key advantage of GC is its high resolution and the availability of sensitive detectors, such as the Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds like carbamates. youngin.com

For direct GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is often suitable. youngin.com The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

In cases where the compound exhibits poor chromatographic performance or thermal instability, a derivatization step can be employed. nih.govrsc.org This involves chemically modifying the analyte to increase its volatility and thermal stability. For carbamates, derivatization can be achieved by reacting the N-H group with a suitable agent, such as a silylating or acylating agent. rsc.org For instance, derivatization with trifluoroacetic anhydride (B1165640) can produce more volatile derivatives suitable for GC-MS analysis. rsc.org

Table 2: Exemplary GC Method Parameters for this compound Analysis

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

| Injection Mode | Splitless |

Identification and Characterization of Synthetic Impurities in this compound Samples

The synthesis of this compound can potentially lead to the formation of various impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. google.com The identification and characterization of these impurities are crucial for ensuring the quality and purity of the final product.

The synthesis of this compound likely involves the reaction of a benzyl haloformate (e.g., benzyl chloroformate) with O-isopropyl-N-methylhydroxylamine or a related precursor. google.comgoogle.com Based on this, potential impurities can be postulated.

Table 3: Potential Synthetic Impurities in this compound

Potential Impurity Chemical Name Potential Source
Unreacted Starting Material O-Isopropyl-N-methylhydroxylamine Incomplete reaction
Unreacted Reagent Benzyl chloroformate Incomplete reaction
By-product Dibenzyl carbonate Side reaction of benzyl chloroformate
By-product Benzyl alcohol Hydrolysis of benzyl chloroformate

The characterization of these impurities often involves a combination of chromatographic and spectroscopic techniques. HPLC coupled with mass spectrometry (LC-MS/MS) is particularly powerful for this purpose, as it allows for the separation of the impurities from the main component and provides their molecular weights and fragmentation patterns, which are essential for structural elucidation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy of isolated impurities can provide further structural confirmation. google.com

Trace Analysis and Detection Methods for this compound

The detection of trace levels of this compound is important in various contexts, such as environmental monitoring or metabolism studies. The development of highly sensitive analytical methods is key to achieving low limits of detection (LOD) and quantification (LOQ).

For aqueous samples, a pre-concentration step is often necessary to enrich the analyte to a detectable level. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of an organic solvent. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a state-of-the-art technique for trace analysis. nih.gov UHPLC provides faster separations with higher resolution compared to conventional HPLC, while MS/MS offers exceptional sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) mode in MS/MS allows for the highly specific detection of the target analyte even in complex matrices. researchgate.net Studies on other carbamates have reported LODs in the range of 0.0072 to 0.0578 µg/kg in complex matrices like milk using UHPLC-MS/MS. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be used for trace analysis, often requiring a derivatization step to improve the volatility and detectability of the carbamate. nih.gov Derivatization with reagents like 9-xanthydrol has enabled the quantification of carbamates at levels as low as 0.007-0.028 μg/L in water samples. nih.gov

Table 4: Overview of Trace Analysis Techniques for Carbamates

Technique Sample Preparation Typical LOD Reference
Capillary HPLC-DAD Solid-Phase Extraction (SPE) 10.0–29.6 ng/L (in water) researchgate.net
GC-MS with Derivatization Liquid-Liquid Extraction, Derivatization 0.014–0.18 ng/mL (in water) rsc.org

These advanced analytical methodologies are indispensable for the comprehensive scientific investigation of this compound, ensuring its quality and enabling its detection at even the most minute concentrations.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling benzyl isopropoxy(methyl)carbamate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods for ventilation during synthesis or handling. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from ignition sources to prevent electrostatic discharge .

Q. How can researchers optimize the synthesis of this compound derivatives?

  • Methodological Answer : Follow nucleophilic substitution or carbamate coupling strategies. For example, use benzyl chloroformate with isopropoxy(methyl)amine under anhydrous conditions in dichloromethane. Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Characterize products using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–40°C. Use HPLC-UV to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. FTIR and DSC can assess changes in molecular interactions and thermal stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the carbamate group) influence acetylcholinesterase (AChE) inhibition efficacy?

  • Methodological Answer : Design analogs with electron-withdrawing groups (e.g., nitro, fluoro) on the aromatic ring to enhance binding to AChE’s catalytic site. Compare IC50_{50} values using Ellman’s assay. Receptor-dependent SAR studies (e.g., molecular docking with AutoDock Vina) can identify key interactions, such as hydrogen bonding with Ser203 or π-π stacking with Trp86 .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools like ADMET Predictor or PISTACHIO to model Phase I/II metabolism. Focus on hydrolysis of the carbamate bond (via esterases) and oxidation of the isopropyl group (via CYP450 enzymes). Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using plasma stability assays and tissue distribution studies. Cross-validate in vitro IC50_{50} values with in vivo efficacy in rodent models of neurodegeneration. Adjust dosing regimens based on allometric scaling to account for interspecies differences .

Data-Driven Research Questions

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate LD50_{50} values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include confidence intervals and sensitivity analyses to address variability in biological replicates .

Q. How do solvent polarity and temperature affect the reaction yield during carbamate functionalization?

  • Methodological Answer : Screen solvents (e.g., DMF, THF, acetonitrile) at 25–80°C using design of experiments (DoE) frameworks. Optimize via response surface methodology (RSM) to identify ideal conditions. Correlate dielectric constants with reaction rates to explain solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.